molecular formula C21H32O4 B045677 5-B-PREGNANE-3-A-21-DIOL-11-20-DIONE CAS No. 566-03-0

5-B-PREGNANE-3-A-21-DIOL-11-20-DIONE

Cat. No.: B045677
CAS No.: 566-03-0
M. Wt: 348.5 g/mol
InChI Key: XWYBFXIUISNTQG-RHBMFIQRSA-N
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Description

Tetrahydrodehydrocorticosterone is a naturally occurring neurosteroid produced in the brain. It plays a significant role in the regulation of the nervous system by interacting with gamma-aminobutyric acid (GABA) receptors. This compound is particularly interesting due to its influence on mood, sleep, and stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrodehydrocorticosterone involves several steps, starting from pregnenolone. The process includes hydroxylation and reduction reactions under specific conditions to yield the final product. The exact synthetic route can vary, but it typically involves the use of catalysts and controlled environments to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of tetrahydrodehydrocorticosterone often involves large-scale chemical synthesis using advanced techniques such as microfluidic methods. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrodehydrocorticosterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Tetrahydrodehydrocorticosterone has a wide range of applications in scientific research:

Mechanism of Action

Tetrahydrodehydrocorticosterone exerts its effects by interacting with GABA receptors in the brain. These receptors are responsible for regulating the flow of signals between nerve cells. By modulating the activity of these receptors, tetrahydrodehydrocorticosterone helps regulate mood, sleep, and stress response. The molecular targets and pathways involved include the GABAergic system, which plays a key role in maintaining neural balance and preventing overexcitation .

Comparison with Similar Compounds

Uniqueness: Tetrahydrodehydrocorticosterone is unique due to its specific interaction with GABA receptors and its role in regulating the nervous system. Its distinct chemical structure allows for targeted effects on mood, sleep, and stress response, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYBFXIUISNTQG-RHBMFIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293596
Record name Tetrahydro-11-dehydrocorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-03-0
Record name Tetrahydro-11-dehydrocorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11574
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Record name Tetrahydro-11-dehydrocorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,21-dihydroxy-5β-pregnane-11,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.451
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-B-PREGNANE-3-A-21-DIOL-11-20-DIONE
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-B-PREGNANE-3-A-21-DIOL-11-20-DIONE
Customer
Q & A

Q1: What is the role of Tetrahydrodehydrocorticosterone (THA) in assessing 11β-hydroxysteroid dehydrogenase enzyme activity?

A: THA plays a crucial role as a metabolic product used to determine the activity of 11β-hydroxysteroid dehydrogenase enzymes (HSD11B1 and HSD11B2). [, ] These enzymes regulate the access of glucocorticoids to their receptors, influencing their effects.

  • HSD11B1 (activator): Its activity is measured by the ratio of (tetrahydrocortisol + 5α-tetrahydrocortisol) / tetrahydrocortisone ((THF+5α-THF)/THE) in humans and (tetrahydrocorticosterone + 5α-tetrahydrocorticosterone) / tetrahydrodehydrocorticosterone ((THB+5α-THB)/THA) in mice. [, ] Higher ratios indicate greater HSD11B1 activity.
  • HSD11B2 (inactivator): Its activity is indicated by the cortisol/cortisone (F/E) ratio in humans and corticosterone/11-dehydrocorticosterone (B/A) ratio in mice. [, ] Higher ratios suggest lower HSD11B2 activity.

Q2: How does Sterol 27-hydroxylase (CYP27A1) deficiency affect THA levels and what does this imply for glucocorticoid activity?

A: Studies show that CYP27A1 deficiency leads to significantly elevated THA levels. [] This enzyme catalyzes the conversion of cholesterol to 27-hydroxycholesterol, a natural ligand for Liver X Receptors (LXRs). LXRs, in turn, downregulate HSD11B1 activity. []

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